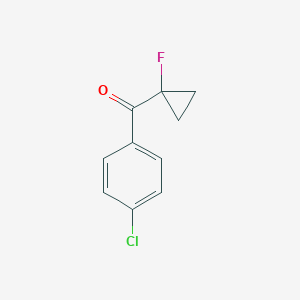
(4-Chlorophenyl)(1-fluorocyclopropyl)methanone
Katalognummer B012579
Molekulargewicht: 198.62 g/mol
InChI-Schlüssel: JNAIPRZVBAOLMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05498750
Procedure details


2000 g (34.5 mol) of potassium fluoride are introduced into 7 liters of diethylene glycol, and the mixture is treated with 500 ml of toluene at room temperature. The toluene is distilled off at 150° C., and the mixture is then allowed to cool to 100° C., and 1500 g (5 mol) of 4-chloro-phenyl 1-bromo-3-chloro-n-propyl ketone are added in portions in the course of 15 minutes. The reaction mixture is heated for 4 hours at 150° C. and then cooled and poured into 10 liters of water. The resulting mixture is extracted five times with 2 liters of toluene per extraction, and the combined organic phases are washed with water, dried over magnesium sulphate and concentrated by stripping off the solvent under reduced pressure. The residue which remains is distilled under a high vacuum, and the distillate collected is subjected to fractional distillation under a high vacuum, using a spinning band column. In this manner, 100 g (10% of theory) of 1-fluoro-cyclopropyl 4-chlorophenyl ketone are obtained in the form of a liquid of boiling point 70°-76° C. at 0.03 mbar.



Quantity
1500 g
Type
reactant
Reaction Step Three


Yield
10%
Identifiers


|
REACTION_CXSMILES
|
[F-:1].[K+].C(O)COCCO.C1(C)C=CC=CC=1.Br[CH:18]([C:22]([C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1)=[O:23])[CH2:19][CH2:20]Cl>O>[Cl:30][C:27]1[CH:28]=[CH:29][C:24]([C:22]([C:18]2([F:1])[CH2:20][CH2:19]2)=[O:23])=[CH:25][CH:26]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2000 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
7 L
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCO)O
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
1500 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(CCCl)C(=O)C1=CC=C(C=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The toluene is distilled off at 150° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated for 4 hours at 150° C.
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture is extracted five times with 2 liters of toluene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
per extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue which remains is distilled under a high vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the distillate collected
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is subjected to fractional distillation under a high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1(CC1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 g | |
| YIELD: PERCENTYIELD | 10% | |
| YIELD: CALCULATEDPERCENTYIELD | 10.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
